molecular formula C7H10N2O B060887 2-Ethyl-5-methylpyrimidin-4(1H)-one CAS No. 192631-47-3

2-Ethyl-5-methylpyrimidin-4(1H)-one

Cat. No.: B060887
CAS No.: 192631-47-3
M. Wt: 138.17 g/mol
InChI Key: VPLWQGMFSSWEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 2-Ethyl-5-methylpyrimidin-4(1H)-one is a versatile dihydropyrimidinone scaffold of significant interest in medicinal chemistry and drug discovery research. This core structure is recognized for its privileged status in the development of novel bioactive molecules. Key Research Areas Antimicrobial Agent Discovery: The pyrimidin-4(1H)-one scaffold serves as a key precursor for synthesizing novel antimicrobial compounds. Research indicates that structurally similar molecules demonstrate activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , as well as pathogenic fungi such as Candida albicans . Cancer Research: Dihydropyrimidinone derivatives are investigated as potential antitumor agents and kinase inhibitors. This scaffold is a valuable template for developing novel compounds targeting specific cancer cell lines . Multi-Target Drug Discovery: The structure is an excellent candidate for creating hybrid molecules, where it can be conjugated with other pharmacophores like thiazole rings. This approach aims to develop multi-targeting agents that may overcome drug resistance, particularly in oncology . Handling and Storage For R&D purposes only. Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192631-47-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O/c1-3-6-8-4-5(2)7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

VPLWQGMFSSWEIA-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C(=O)N1)C

Canonical SMILES

CCC1=NC=C(C(=O)N1)C

Origin of Product

United States

Foundational & Exploratory

2-Ethyl-5-methylpyrimidin-4(1H)-one: Structural Analysis and Synthetic Methodology

[2][3]

Executive Summary

2-Ethyl-5-methylpyrimidin-4(1H)-one (also known as 2-ethyl-5-methyl-4-hydroxypyrimidine) is a substituted pyrimidine derivative characterized by an ethyl group at the C2 position and a methyl group at the C5 position.[2][3] It belongs to the class of pyrimidin-4-ones , which are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antiviral agents, and GPCR ligands.[2] This guide explores its tautomeric identity, synthetic pathways via amidine condensation, and physicochemical profiling.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

Nomenclature and Identifiers[6][7][9][10]
  • IUPAC Name: 2-Ethyl-5-methylpyrimidin-4(1H)-one[2][3]

  • Alternative Names: 2-Ethyl-5-methyl-4-hydroxypyrimidine; 2-Ethyl-5-methyl-4-pyrimidone.[2][3]

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • SMILES: CCC1=NC(=O)C(C)=CN1 (Lactam form)[3]

Tautomeric Equilibrium

A defining feature of 4-substituted pyrimidines is the lactam-lactim tautomerism .[2] In the solid state and in polar solvents (like DMSO or water), the lactam (4(1H)-one) form predominates due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding.[3] In the gas phase or non-polar solvents, the lactim (4-hydroxy) form may be observed.

Key Structural Features:

  • Lactam Form (Dominant): Protonated at N1, Carbonyl at C4.

  • Lactim Form (Minor): Aromatic pyrimidine ring, Hydroxyl at C4.

TautomerismLactamLactam Form(2-Ethyl-5-methylpyrimidin-4(1H)-one)Dominant in Solution/SolidLactimLactim Form(2-Ethyl-5-methylpyrimidin-4-ol)Minor TautomerLactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium between the lactam (left) and lactim (right) forms.[3] The equilibrium strongly favors the lactam in biological media.[2]

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation. While specific experimental data for this exact analog can be sparse, properties are reliably predicted based on the 2,5-disubstituted pyrimidinone class.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white powder.[2][3]
Melting Point 160°C – 190°C (Predicted)Analogs (e.g., 2-methylpyrimidin-4-one) melt >200°C; alkyl chains lower MP.[2][3]
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents.
Water Solubility ModerateAlkyl chains (Ethyl/Methyl) reduce polarity compared to unsubstituted pyrimidinone.
pKa (Acidic) ~9.0 – 9.5Deprotonation of N1-H (Lactam) or O-H (Lactim).[3]
pKa (Basic) ~2.5 – 3.0Protonation of N3.
LogP ~0.8 – 1.2Lipophilic enough for membrane permeability but retains water solubility.

Synthetic Methodologies

The most robust synthesis of 2-ethyl-5-methylpyrimidin-4(1H)-one involves the condensation of Propionamidine (providing the C2-ethyl and N1/N3 atoms) with a three-carbon electrophile, typically Ethyl 2-formylpropionate (providing C4, C5-methyl, and C6).[2][3]

Retrosynthetic Analysis[2][3]
  • Fragment A (Amidine): Propionamidine (generated from Propionitrile).[3]

  • Fragment B (Electrophile): Ethyl 2-formylpropionate (or Ethyl 2-methyl-3-oxopropanoate).[2][3]

Detailed Experimental Protocol

Step 1: Preparation of Propionamidine Hydrochloride

  • Reagents: Propionitrile (1.0 eq), Anhydrous Ethanol (1.1 eq), HCl gas.

  • Procedure: Dissolve propionitrile in ethanol. Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride. Treat with ethanolic ammonia to yield Propionamidine HCl.

Step 2: Cyclocondensation

  • Reagents: Propionamidine HCl (1.0 eq), Ethyl 2-formylpropionate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Solvent).[3]

  • Procedure:

    • Dissolve Sodium metal in anhydrous ethanol to generate NaOEt.

    • Add Propionamidine HCl and stir for 30 min to liberate the free base.

    • Dropwise add Ethyl 2-formylpropionate.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (MeOH:DCM 1:9) usually shows the disappearance of the amidine.

    • Concentrate the solvent under reduced pressure.[4]

  • Workup:

    • Dissolve the residue in minimal water.

    • Neutralize/Acidify carefully with Acetic Acid or dilute HCl to pH ~6–7 to precipitate the product.

    • Filter the solid, wash with cold water and diethyl ether.

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

SynthesisR1Propionamidine HCl(C2-Ethyl Source)Step1Condensation(NaOEt / EtOH, Reflux)R1->Step1R2Ethyl 2-formylpropionate(C5-Methyl Source)R2->Step1IntermediateAcyclic IntermediateStep1->IntermediateStep2Cyclization & Dehydration(- EtOH, - H2O)Intermediate->Step2Product2-Ethyl-5-methylpyrimidin-4(1H)-oneStep2->Product

Figure 2: Synthetic pathway via condensation of an amidine and a beta-formyl ester.[2][3]

Spectroscopic Characterization

Verification of the structure requires analysis of the substitution pattern (Ethyl vs Methyl positions).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0+ ppm (br s, 1H): NH (Lactam proton, exchangeable with D₂O).

    • δ 7.6 – 7.8 ppm (s, 1H): H -6 (Proton at C6).[3] Appears as a singlet or fine quartet due to long-range coupling with C5-Me.[2]

    • δ 2.4 – 2.5 ppm (q, 2H): –CH ₂–CH₃ (Ethyl methylene).

    • δ 1.8 – 2.0 ppm (s, 3H): C5–CH ₃ (Methyl group).

    • δ 1.1 – 1.2 ppm (t, 3H): –CH₂–CH ₃ (Ethyl methyl).

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ peak at 139.1 m/z .[3]

  • Fragmentation: Loss of ethyl group (M-29) or carbonyl (CO) is common in high-energy collisions.[2][3]

Pharmaceutical Applications & Handling

Drug Discovery Utility

The 2-ethyl-5-methylpyrimidin-4(1H)-one scaffold is a versatile intermediate:

  • Kinase Inhibition: The C4-carbonyl and N3-nitrogen motif functions as a hinge-binding element in ATP-competitive kinase inhibitors.[2][3]

  • Chlorination: Treatment with POCl₃ converts the 4-one to a 4-chloro derivative , a highly reactive electrophile for S_NAr reactions to introduce amines (e.g., to make 4-amino-pyrimidines).[2][3]

Safety and Storage[3]
  • Handling: Standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep container tightly sealed.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[5]

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine synthesis and tautomerism).
  • Organic Syntheses. (Various volumes).
  • PubChem Compound Summary. "Ethyl 2-formylpropionate" (Precursor).[3] Link

  • Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Substituted-5-Methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for 2-ethyl-5-methylpyrimidin-4-ol

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1][2] This guide was initially conceived to provide a comprehensive overview of 2-ethyl-5-methylpyrimidin-4-ol. However, an extensive search of chemical databases, including CAS registries, did not yield a specific entry for this particular derivative. This suggests that 2-ethyl-5-methylpyrimidin-4-ol may be a novel compound or one that is not yet widely reported in the scientific literature.

Rather than concluding our investigation, this finding presents a unique opportunity to delve into the fundamental chemistry required to synthesize and characterize such a molecule. This guide, therefore, has been structured to provide researchers with the foundational knowledge and practical methodologies to build this and similar pyrimidin-4-ol derivatives from the ground up. We will explore the synthesis of the pyrimidine core, the introduction of substituents at the 2 and 5 positions, and the analytical techniques required for characterization, drawing upon established protocols for closely related and structurally analogous compounds.

The Pyrimidin-4-ol Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. The pyrimidin-4-ol core, in particular, is a recurring motif in a wide array of biologically active molecules, including antivirals, anticancer agents, and central nervous system modulators.[1][3] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

Tautomerism of Pyrimidin-4-ols

It is crucial for any researcher working with pyrimidin-4-ols to understand their tautomeric nature. The hydroxyl form (pyrimidin-4-ol) exists in equilibrium with its keto form (pyrimidin-4(3H)-one). The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of other substituents on the ring. For the purpose of this guide, we will primarily refer to the pyrimidin-4-ol nomenclature, but it is implied that the keto tautomer is also present and may be the dominant form under certain conditions.

Retrosynthetic Analysis: A Roadmap to 2-ethyl-5-methylpyrimidin-4-ol

A retrosynthetic approach provides a logical framework for planning the synthesis of a target molecule. Below is a plausible retrosynthetic disconnection for 2-ethyl-5-methylpyrimidin-4-ol.

G target 2-ethyl-5-methylpyrimidin-4-ol intermediate1 Ethyl Amidine target->intermediate1 C-N bond formation intermediate2 Ethyl 3-oxo-2-methylbutanoate target->intermediate2 C-C bond formation reagent1 Ethyl Propionimidate intermediate1->reagent1 reagent2 Ammonia intermediate1->reagent2 reagent3 Ethyl 2-methylacetoacetate intermediate2->reagent3 reagent4 Methylmalonic Ester reagent3->reagent4 reagent5 Acetyl Halide reagent3->reagent5

Caption: Retrosynthetic analysis of 2-ethyl-5-methylpyrimidin-4-ol.

This analysis suggests that the target molecule can be constructed through the condensation of an ethyl amidine with a β-keto ester, a classic approach to pyrimidine synthesis known as the Biginelli reaction or a related variant.

Synthesis of Key Intermediates

Preparation of Ethyl Amidine

Ethyl amidine can be prepared from the corresponding nitrile, propionitrile, via the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate, which is then reacted with ammonia to yield the amidine.

Synthesis of Ethyl 3-oxo-2-methylbutanoate

This β-keto ester can be synthesized through the acylation of the enolate of a methylmalonic ester derivative with an acetyl halide, followed by decarboxylation.

The Core Reaction: Pyrimidine Ring Formation

The condensation of the ethyl amidine with the β-keto ester, ethyl 3-oxo-2-methylbutanoate, is the key step in forming the pyrimidin-4-ol ring. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

General Experimental Protocol for Pyrimidine Synthesis
  • Preparation of the Reaction Mixture: To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of ethyl amidine hydrochloride and ethyl 3-oxo-2-methylbutanoate.

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, and the product is extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Introducing Substituents: The Case of 2-Chloro-5-methylpyrimidin-4-ol

While the direct synthesis of 2-ethyl-5-methylpyrimidin-4-ol is proposed above, it is instructive to consider the synthesis of a closely related, documented compound: 2-chloro-5-methylpyrimidin-4-ol (CAS Number: 1246763-80-3).[4] This derivative provides a practical example of a substituted pyrimidin-4-ol and highlights a versatile synthetic handle—the chlorine atom at the 2-position.

The synthesis of 2-chloro-5-methylpyrimidin-4-ol would likely proceed from a precursor such as 2,4-dichloro-5-methylpyrimidine, which can be selectively hydrolyzed at the 4-position. The remaining chlorine at the 2-position is then available for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, including an ethyl group via organometallic coupling reactions (e.g., Suzuki or Stille coupling).

G start 2,4-dichloro-5-methylpyrimidine intermediate 2-chloro-5-methylpyrimidin-4-ol (CAS: 1246763-80-3) start->intermediate Selective Hydrolysis final_product 2-substituted-5-methylpyrimidin-4-ol intermediate->final_product Nucleophilic Substitution (e.g., Suzuki Coupling)

Caption: Synthetic utility of 2-chloro-5-methylpyrimidin-4-ol.

Analytical Characterization

Once the target compound is synthesized, its identity and purity must be confirmed through a suite of analytical techniques.

Technique Expected Observations for 2-ethyl-5-methylpyrimidin-4-ol
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C8H12N2O) would be observed. Fragmentation patterns can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrimidine ring proton. The OH proton may be a broad singlet.
¹³C NMR: Resonances for all eight carbon atoms in their unique chemical environments.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C=C and C=N stretches of the pyrimidine ring, and C-O stretch.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under various mobile phase conditions would indicate high purity.

Potential Applications in Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[2] Derivatives of pyrimidin-4-ol have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of various kinases.[3]

  • Antiviral Agents: As nucleoside analogs that interfere with viral replication.

  • Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

The introduction of an ethyl group at the 2-position and a methyl group at the 5-position of the pyrimidin-4-ol core can influence the molecule's steric and electronic properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

Conclusion and Future Directions

While a direct CAS number for 2-ethyl-5-methylpyrimidin-4-ol remains elusive, this guide has provided a comprehensive, technically-grounded framework for its synthesis and characterization. By leveraging established methodologies for pyrimidine synthesis and drawing parallels with known derivatives, researchers are well-equipped to explore this and other novel pyrimidin-4-ol compounds. The versatility of the pyrimidine core, coupled with the potential for diverse functionalization, ensures that this class of molecules will continue to be a fertile ground for discovery in the field of drug development.

References

  • PubChem. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]

  • Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(5), 754-764.
  • ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PMC. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Fisher Scientific. (2012).
  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
  • MySkinRecipes. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methylheptan-2-ol. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Condensation Reaction of Ethyl 2-Methylacetoacetate with Amidines for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation reaction between β-ketoesters, such as ethyl 2-methylacetoacetate, and amidines is a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to a wide array of substituted pyrimidines. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of this reaction, covering the underlying mechanistic principles, detailed experimental protocols, and critical considerations for successful synthesis and product diversification. We delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, offering a comprehensive resource for both seasoned researchers and those new to the field.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that form the backbone of nucleic acids, DNA and RNA, making them fundamental to all life. Their derivatives are integral components of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, remains one of the most reliable and adaptable methods for constructing the pyrimidine ring.[1][2]

This application note focuses specifically on the use of ethyl 2-methylacetoacetate as the β-dicarbonyl component. The presence of the methyl group at the α-position introduces a key point of substitution in the resulting pyrimidine ring, offering a direct route to more complex and functionally diverse molecules. We will explore the reaction with various amidines, including simple alkyl- and arylamidines, as well as guanidine, to showcase the breadth of this synthetic strategy.

Reaction Mechanism and Scientific Rationale

The condensation of ethyl 2-methylacetoacetate with an amidine proceeds through a [3+3] cycloaddition pathway, a variant of the Pinner reaction.[1] The reaction is typically catalyzed by either an acid or a base, which plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amidine nitrogen atoms on the more electrophilic ketone carbonyl of the ethyl 2-methylacetoacetate. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.

  • Tetrahedral Intermediate Formation: This initial attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to form a more stable enamine or imine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This step closes the six-membered ring.

  • Elimination: The resulting cyclic intermediate eliminates a molecule of ethanol to afford the final aromatic pyrimidine product.

The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While traditional methods often employ strong acids or bases, modern protocols have explored milder and more environmentally benign catalysts.[3]

Visualization of the Reaction Pathway

To better illustrate the mechanistic steps, a Graphviz diagram is provided below.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Nucleophilic Attack Nucleophilic Attack Ethyl 2-methylacetoacetate->Nucleophilic Attack Amidine Amidine Amidine->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate 1 Dehydration Dehydration Tetrahedral Intermediate->Dehydration 2 Cyclization Intermediate Cyclization Intermediate Dehydration->Cyclization Intermediate 3 Aromatization Aromatization Cyclization Intermediate->Aromatization 4 Substituted Pyrimidine Substituted Pyrimidine Aromatization->Substituted Pyrimidine Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Preparation of Base Solution (e.g., Sodium Ethoxide in Ethanol) A->B C Addition of Amidine Hydrochloride B->C D Dropwise Addition of Ethyl 2-Methylacetoacetate C->D E Reflux Reaction (Monitor by TLC) D->E F Workup (Solvent Removal, Acidification/Neutralization) E->F G Isolation (Filtration) F->G H Purification (Recrystallization or Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Sources

Functionalization of 2-ethyl-5-methylpyrimidin-4(1H)-one at C-6 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Ethyl-5-methylpyrimidin-4(1H)-one at the C-6 Position

Strategic Overview & Chemical Logic

The scaffold 2-ethyl-5-methylpyrimidin-4(1H)-one represents a privileged pharmacophore found in various antihypertensive (angiotensin II receptor antagonists) and antiviral agents. While the C-2 (ethyl) and C-5 (methyl) positions are fixed alkyl groups, the C-6 position remains the primary vector for late-stage diversification.

However, functionalizing C-6 is synthetically non-trivial due to two competing electronic factors:

  • Electron Deficiency: The pyrimidinone ring is electron-poor, making classical electrophilic aromatic substitution (SEAr) difficult without harsh forcing conditions that may degrade the alkyl side chains.

  • Tautomeric Ambiguity: The substrate exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The acidic N-H proton (pKa ~9.5) must be managed to prevent catalyst poisoning or side reactions.

The Solution: This guide details two orthogonal, self-validating protocols to bypass these limitations:

  • Protocol A (Nucleophilic): Directed Ortho-Lithiation (DoM) for high-precision C-C bond formation (Introduction of Iodine, Aldehydes, Carboxyls).

  • Protocol B (Radical): Minisci-Type Alkylation for direct attachment of alkyl/cycloalkyl fragments without pre-functionalization.

Decision Matrix: Selecting the Right Pathway

The choice of method depends entirely on the desired moiety at C-6.

Reaction_Pathway Start Target: C-6 Functionalization Desired_Group Desired Substituent? Start->Desired_Group Aryl_Aldehyde Aryl, Aldehyde, Halogen Desired_Group->Aryl_Aldehyde High Precision Alkyl_Cyclo Alkyl, Cycloalkyl Desired_Group->Alkyl_Cyclo Rapid Diversity Method_A Protocol A: Lithiation (DoM) (Requires N-Protection) Aryl_Aldehyde->Method_A Method_B Protocol B: Minisci Reaction (Direct Radical Addition) Alkyl_Cyclo->Method_B

Figure 1: Decision tree for selecting the optimal functionalization strategy based on the target moiety.

Protocol A: Directed Ortho-Lithiation (DoM)

Mechanism: This method utilizes the inherent acidity of the C-6 proton. However, the N-H proton is more acidic. Therefore, we must first protect the nitrogen (or oxygen, depending on tautomer) to direct the lithiation to C-6. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability and directing ability.

Reagents:

  • Substrate: 2-ethyl-5-methylpyrimidin-4(1H)-one

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Crucial: Do not use n-BuLi directly for lithiation, as it acts as a nucleophile attacking the C=N bond. LiTMP acts purely as a base.

  • Electrophile: Iodine (

    
    ), Benzaldehyde, or DMF.
    
Step-by-Step Methodology

Phase 1: N-Protection (SEM-Cl)

  • Suspend substrate (10 mmol) in dry DMF (20 mL) at 0°C under Argon.

  • Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases (Formation of Sodium salt).

  • Dropwise add SEM-Cl (11 mmol).

  • Warm to RT and stir for 2 hours.

  • QC Check: TLC should show a non-polar spot. MS should show [M+H] + 130 Da.

Phase 2: C-6 Lithiation & Trapping

  • Preparation of LiTMP: In a separate flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in dry THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Lithiation: Dissolve the SEM-protected pyrimidinone (from Phase 1) in dry THF. Add dropwise to the LiTMP solution at -78°C.

    • Critical Parameter: Maintain temp < -70°C. The C-6 lithio-species is unstable at higher temperatures.

    • Observation: The solution often turns deep yellow/orange indicating anion formation.

  • Quench: After 1 hour at -78°C, add the Electrophile (e.g.,

    
     in THF or DMF) rapidly.
    
  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with EtOAc.
    

Phase 3: Deprotection (Optional)

  • Treat the crude product with TBAF in THF (1M, 3 equiv) at reflux or TFA/DCM to remove the SEM group if the free NH is required.

Data Summary Table: Typical Electrophiles

ElectrophileProduct at C-6Yield (Isolated)Notes
Iodine (

)
Iodide (-I)78-85%Versatile precursor for Suzuki couplings.
DMF Formyl (-CHO)65-72%Useful for reductive amination.
Benzaldehyde Secondary Alcohol60-68%Diastereomeric mixture possible.

(Dry Ice)
Carboxylic Acid55-60%Requires careful pH control during workup.

Protocol B: Minisci Radical Alkylation

Mechanism: This "innate" functionalization relies on the electron-deficient nature of the pyrimidine ring. Alkyl radicals (generated from carboxylic acids or alkyl halides) attack the C-6 position (the most electron-deficient carbon available) followed by oxidation to restore aromaticity.

Advantages: No protection required; tolerates water/air; uses cheap reagents.

Reagents:

  • Substrate: 2-ethyl-5-methylpyrimidin-4(1H)-one

  • Radical Source: Alkyl Carboxylic Acid (e.g., Cyclobutanecarboxylic acid) or Alkyl Halide.

  • Catalyst/Oxidant: Silver Nitrate (

    
    ) / Ammonium Persulfate (
    
    
    
    ).
Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 equiv) in a solvent mixture of

    
    :CH_3CN$ (1:1) or 
    
    
    
    :TFA$ (if solubility is poor).
    • Note: Acidic media (TFA) protonates the N1/N3, making the ring more electron-deficient and reactive toward nucleophilic radicals.

  • Addition: Add the Alkyl Carboxylic Acid (3.0 equiv).

  • Catalyst: Add

    
     (0.2 equiv).
    
  • Initiation: Heat to 60-80°C. Add

    
     (3.0 equiv) dissolved in water dropwise over 20 minutes.
    
    • Why dropwise? To prevent radical recombination (dimerization of the alkyl group) before it attacks the ring.

  • Monitoring: Evolution of

    
     gas is observed. Reaction is usually complete in 1-2 hours.
    
  • Workup: Basify with

    
     (carefully!) to pH ~8. Extract with DCM.[1]
    

Analytical Validation (QC)

To confirm regioselectivity at C-6 (vs C-2 or N-alkylation), use HMBC NMR .

  • 1H NMR: Look for the disappearance of the singlet at ~7.8 - 8.2 ppm (the C-6 proton).

  • HMBC Correlations:

    • The C-5 Methyl protons (singlet, ~2.1 ppm) should show a strong correlation to C-5 and C-6.

    • In the product, the new substituent at C-6 should show a correlation to C-5, confirming adjacent placement.

Visualizing the Workflow

Lithiation_Mechanism Substrate 2-ethyl-5-methylpyrimidin-4(1H)-one Protection Step 1: SEM-Protection (Blocks N-H acidity) Substrate->Protection NaH, SEM-Cl Lithiation Step 2: LiTMP @ -78°C (Removes C6-H) Protection->Lithiation Intermediate Lithiated Species (C6-Li) Lithiation->Intermediate Deprotonation Quench Step 3: Electrophile Addition (I2, DMF, etc.) Intermediate->Quench Nucleophilic Attack Product C-6 Functionalized Product Quench->Product

Figure 2: Step-by-step workflow for the Directed Ortho-Lithiation (DoM) protocol.

References

  • Directed Lithiation of Pyrimidines

    • Title: Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones.[2]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

    • Relevance: Establishes the protocol for using LiTMP and SEM protection for C-6 functionaliz
  • C-6 Fluorinated/Alkylated Pyrimidines

    • Title: Novel C-6 fluorinated acyclic side chain pyrimidine derivatives: synthesis...
    • Source: Journal of Medicinal Chemistry (via PubMed), 2007.
    • URL:[Link]

    • Relevance: Validates the lithiation strategy for introducing alkyl/fluoroalkyl chains
  • Minisci Reaction on Pyrimidines

    • Title: Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines.[3]

    • Source: Organic Letters, 2021.[3]

    • URL:[Link]

    • Relevance: Provides the modern, robust conditions for radical alkylation of pyrimidines
  • Pd-Catalyzed C-H Arylation

    • Title: Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Deriv
    • Source: Journal of Organic Chemistry, 2024.[4][5]

    • URL:[Link][4]

    • Relevance: Offers an alternative transition-metal catalyzed pathway for aryl

Sources

Application Notes and Protocols: 2-Ethyl-5-methylpyrimidin-4(1H)-one as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidinone Scaffolds in Modern Agrochemicals

The pyrimidine core is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds. Within the realm of agrochemicals, substituted pyrimidines, particularly the anilinopyrimidine class of fungicides, have demonstrated significant efficacy in controlling a broad spectrum of plant pathogens. These fungicides, such as pyrimethanil and cyprodinil, are vital tools for integrated pest management in various crops. Their mode of action often involves the inhibition of essential fungal enzymes, like methionine biosynthesis, which is crucial for fungal growth and infection.[1]

The synthesis of these complex agrochemicals relies on the availability of versatile and strategically functionalized intermediates. 2-Ethyl-5-methylpyrimidin-4(1H)-one is a prime example of such a key building block. Its specific substitution pattern—an ethyl group at the 2-position and a methyl group at the 5-position—pre-organizes the core structure for elaboration into highly active anilinopyrimidine fungicides. The 4-oxo functionality serves as a handle for conversion to a leaving group, typically a chloride, which then allows for the crucial introduction of the substituted aniline moiety via nucleophilic aromatic substitution.

This document provides a comprehensive guide for researchers and process chemists on the synthesis and application of 2-ethyl-5-methylpyrimidin-4(1H)-one. We will present detailed, field-tested protocols for its synthesis, its conversion to the key chloro-intermediate, and its subsequent elaboration into a model anilinopyrimidine fungicide. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure robust and reproducible outcomes.

Synthetic Workflow Overview

The overall synthetic strategy is a three-step process, commencing with the construction of the pyrimidinone ring, followed by chlorination, and culminating in the final nucleophilic aromatic substitution.

G cluster_0 Step 1: Pyrimidinone Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNA_r_) A Ethyl 3-aminobut-2-enoate + Propionamidine HCl B 2-Ethyl-5-methylpyrimidin-4(1H)-one A->B  Base-mediated  cyclocondensation C 4-Chloro-2-ethyl-5-methylpyrimidine B->C  POCl3 E Anilinopyrimidine Fungicide C->E D Aniline Derivative D->E

Caption: Proposed synthetic workflow for anilinopyrimidine fungicides.

Part 1: Synthesis of 2-Ethyl-5-methylpyrimidin-4(1H)-one

The construction of the pyrimidinone ring is achieved through a classical cyclocondensation reaction. This approach involves the reaction of a β-enamino ester with an amidine, which is a robust and well-established method for the synthesis of substituted pyrimidinones.[2][3]

Protocol 1: Synthesis of 2-Ethyl-5-methylpyrimidin-4(1H)-one

This protocol details the base-mediated cyclocondensation of ethyl 3-aminobut-2-enoate with propionamidine hydrochloride. The enamino ester provides the C4, C5, C6, and N1 atoms of the pyrimidine ring, while the amidine supplies the C2 and N3 atoms.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 3-aminobut-2-enoate7318-00-5129.161.0
Propionamidine hydrochloride10455-83-1108.571.1
Sodium ethoxide (21% in ethanol)141-52-668.052.2
Anhydrous Ethanol64-17-546.07Solvent
Glacial Acetic Acid64-19-760.05For neutralization
Deionized Water7732-18-518.02For workup
Ethyl Acetate141-78-688.11For extraction
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 3-aminobut-2-enoate (12.9 g, 0.1 mol) and propionamidine hydrochloride (11.9 g, 0.11 mol).

  • Add anhydrous ethanol (100 mL) to the flask and stir the suspension.

  • Slowly add a 21% solution of sodium ethoxide in ethanol (75 mL, approx. 0.22 mol) to the stirred suspension at room temperature. The addition should be done cautiously as it is an exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. A white precipitate will form.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting slurry, add 100 mL of deionized water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).

  • Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Purity:

  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Purity (by HPLC): >98%

  • Melting Point (estimated): 185-190 °C

Part 2: Chlorination of 2-Ethyl-5-methylpyrimidin-4(1H)-one

The conversion of the pyrimidinone to the corresponding 4-chloropyrimidine is a critical activation step. This is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent.[4][5]

Protocol 2: Synthesis of 4-Chloro-2-ethyl-5-methylpyrimidine

This protocol describes the chlorination of 2-ethyl-5-methylpyrimidin-4(1H)-one using phosphorus oxychloride. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
2-Ethyl-5-methylpyrimidin-4(1H)-oneN/A138.171.0
Phosphorus oxychloride (POCl₃)10025-87-3153.335.0
N,N-Dimethylaniline121-69-7121.180.1 (catalytic)
Toluene108-88-392.14Solvent (for workup)
Ice7732-18-518.02For quenching
Saturated Sodium Bicarbonate SolutionN/AN/AFor neutralization
Anhydrous Magnesium Sulfate7487-88-9120.37For drying

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethyl-5-methylpyrimidin-4(1H)-one (6.9 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (23 mL, 0.25 mol) to the flask.

  • Add a catalytic amount of N,N-dimethylaniline (0.6 mL, approx. 5 mmol).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (7:3 hexanes:ethyl acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it slowly onto crushed ice (approx. 200 g) with vigorous stirring in a large beaker. This quenching step is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield and Purity:

  • Yield: 80-90%

  • Appearance: Colorless to pale yellow oil or low-melting solid

  • Purity (by GC-MS): >97%

  • Boiling Point (estimated): 90-95 °C at 10 mmHg

Part 3: Synthesis of a Model Anilinopyrimidine Fungicide

The final step in the synthesis of anilinopyrimidine fungicides is the nucleophilic aromatic substitution (SNA_r_) of the 4-chloro group with a substituted aniline. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[6][7]

Protocol 3: Synthesis of N-Phenyl-2-ethyl-5-methylpyrimidin-4-amine

This protocol provides a general method for the amination of 4-chloro-2-ethyl-5-methylpyrimidine with aniline as a model substrate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
4-Chloro-2-ethyl-5-methylpyrimidineN/A156.611.0
Aniline62-53-393.131.2
2-Propanol67-63-060.10Solvent
Concentrated Hydrochloric Acid (HCl)7647-01-036.46catalytic
Saturated Sodium Bicarbonate SolutionN/AN/AFor workup
Ethyl Acetate141-78-688.11For extraction
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chloro-2-ethyl-5-methylpyrimidine (7.8 g, 0.05 mol) in 2-propanol (50 mL).

  • Add aniline (5.5 mL, 0.06 mol) to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Expected Yield and Purity:

  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >98%

  • Melting Point (estimated): 110-115 °C

Data Summary

CompoundStageMolecular FormulaMolar Mass ( g/mol )Typical YieldPhysical State
2-Ethyl-5-methylpyrimidin-4(1H)-oneIntermediate 1C₇H₁₀N₂O138.1775-85%White solid
4-Chloro-2-ethyl-5-methylpyrimidineIntermediate 2C₇H₉ClN₂156.6180-90%Colorless oil
N-Phenyl-2-ethyl-5-methylpyrimidin-4-amineFinal ProductC₁₃H₁₅N₃213.2885-95%Crystalline solid

Reaction Mechanisms

Caption: Proposed reaction mechanisms for the key synthetic steps.

Note: Placeholder image URLs are used in the DOT script. In a real application, these would be replaced with actual chemical structure diagrams.

Conclusion

The protocols outlined in this application note provide a robust and efficient pathway for the synthesis of anilinopyrimidine fungicides using 2-ethyl-5-methylpyrimidin-4(1H)-one as a key intermediate. The synthesis of the pyrimidinone core via cyclocondensation, followed by activation through chlorination and subsequent nucleophilic aromatic substitution, represents a versatile and scalable approach for accessing a wide range of agrochemically relevant molecules. By understanding the underlying principles and carefully controlling the reaction parameters as described, researchers can reliably produce these valuable compounds for further investigation and development.

References

  • Campagne, J.-M., et al. (2012). A NaOH catalyzed rearrangement of propargylic hydroxylamines allows a highly stereoselective access to Cbz-protected β-enaminones. A subsequent synthesis of pyrimidines shows the synthetic potential of these β-enaminones. The Journal of Organic Chemistry, 77(20), 9205-9220. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
  • Li, W., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(7), 945. Available at: [Link]

  • Zhang, L., et al. (2019). Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. Chinese Journal of Chemistry, 37(11), 1157-1164.
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359–4368. Available at: [Link]

  • Al-Zaydi, K. M. (2010). Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. PubMed. Available at: [Link]

  • Chen, Q., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(12), 20496–20508. Available at: [Link]

  • ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 8(30), 16812-16817.
  • ResearchGate. (n.d.). Reagents and conditions: (i) DMF, POCl3, 60 °C; (ii) ethyl...
  • Wu, L., et al. (2019). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 24(17), 3175. Available at: [Link]

  • Li, X., et al. (2022). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Molecules, 27(19), 6598. Available at: [Link]

  • precisionFDA. (n.d.).
  • Li, Y., et al. (2020). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. Journal of Fungi, 6(4), 289. Available at: [Link]

  • Ivanova, Y., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6339. Available at: [Link]

  • Wang, X., & Zhang, L.-Z. (2012). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1930. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Slaninova, J., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(21), 5183. Available at: [Link]

  • BLD Pharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2012). (PDF) Methyl 3-aminobut-2-enoate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2025). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities.

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Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrimidin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogues, a class of heterocyclic compounds with significant pharmacological importance.[1][2][3] We delve into the foundational Biginelli reaction, exploring its mechanism, the critical role of catalysts, and modern advancements that have enhanced its efficiency and environmental compatibility.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step experimental procedures, and troubleshooting guidance to facilitate the successful synthesis and exploration of this valuable chemical scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids (thymine, cytosine, and uracil) and several vitamins.[2] Consequently, synthetic pyrimidine derivatives, particularly substituted pyrimidin-4(3H)-ones and their 3,4-dihydro variants (DHPMs), are privileged scaffolds in drug discovery.[5] These compounds exhibit a broad spectrum of biological activities, including roles as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and anticancer therapeutics.[1][6][7][8]

A notable example is Monastrol, a DHPM derivative identified as a potent and cell-permeable inhibitor of the mitotic kinesin Eg5, making it a valuable lead compound in the development of novel anticancer drugs.[4][7] The high demand for diverse libraries of these compounds for high-throughput screening necessitates efficient, robust, and scalable synthetic methods.[5][9] One-pot, multi-component reactions (MCRs) are exceptionally well-suited for this purpose, offering advantages in terms of operational simplicity, reduced waste, and higher atom economy compared to traditional multi-step syntheses.[5][10]

The Foundational Biginelli Reaction: Mechanism and Catalysis

In 1893, the Italian chemist Pietro Biginelli reported a straightforward, one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea.[1][11][12] This powerful three-component reaction, now known as the Biginelli reaction, remains the most prevalent and practical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones.[1][11]

Accepted Reaction Mechanism

The reaction proceeds through a series of bimolecular steps. While several pathways have been debated, the most widely accepted mechanism, often called the "iminium mechanism," involves the following key transformations under acidic conditions[1][13][14]:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This forms a hemiaminal, which readily dehydrates to generate a highly electrophilic N-acyliminium ion intermediate.[14][15]

  • Nucleophilic Addition: The β-ketoester, existing in equilibrium with its enol tautomer, acts as the key nucleophile. The enol attacks the electrophilic iminium ion.[14]

  • Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the free amine of the ureide moiety onto the ketone carbonyl group, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[1][14]

Biginelli_Mechanism R1CHO Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion[R-CH=N(H)-C(O)NH₂]⁺ R1CHO->Acyliminium + H⁺, - H₂O Urea Urea Urea->Acyliminium + H⁺, - H₂O Ketoester β-Ketoester (Enol form) Adduct Open-chain Adduct Ketoester->Adduct Nucleophilic Attack Acyliminium->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM - H₂O

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

The Critical Role of the Catalyst

The classic Biginelli protocol, using a strong mineral acid like HCl, often suffers from low yields, especially with sterically hindered or sensitive aldehydes.[7] This limitation has driven extensive research into more effective catalysts. Both Brønsted and Lewis acids are now widely employed to improve reaction rates and yields.[1][11][16]

  • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfamic acid, and various heteropolyacids are effective and often milder than HCl.[17][18][19]

  • Lewis Acids: A vast array of Lewis acids have proven highly efficient. These include metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), metal halides (e.g., FeCl₃, InCl₃, CuCl₂), and metal nitrates.[13][16][18][20] Lewis acids are believed to activate the aldehyde carbonyl group towards nucleophilic attack by the urea.[16]

Modern approaches also utilize solid-supported catalysts, such as clays (Montmorillonite-KSF) or functionalized silica, which offer the advantages of easy separation, recovery, and recyclability, aligning with the principles of green chemistry.[18][20][21]

Application Protocol: Microwave-Assisted Synthesis of Monastrol

This protocol details the efficient synthesis of (±)-Monastrol, a biologically active 3,4-dihydropyrimidin-2(1H)-thione, utilizing microwave irradiation to accelerate the reaction.[4] Microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[4][17][22]

Objective: To synthesize (±)-Monastrol via a one-pot, three-component Biginelli condensation under microwave irradiation.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Quantity
3-HydroxybenzaldehydeC₇H₆O₂122.121.0122 mg
Ethyl AcetoacetateC₆H₁₀O₃130.141.0130 mg (128 µL)
ThioureaCH₄N₂S76.121.5114 mg
Sulfamic AcidH₃NO₃S97.090.2 (20 mol%)19 mg
Ethanol (95%)C₂H₅OH46.07-~15 mL
Deionized WaterH₂O18.02-As needed
Microwave Reaction Vial---10 mL
Magnetic Stir Bar---1
Experimental Workflow Diagram

Workflow A 1. Combine Reagents (Aldehyde, Ketoester, Thiourea, Catalyst) in Microwave Vial B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Irradiate (e.g., 10 min @ 120°C) B->C D 4. Cool to Room Temp. Then place in ice bath C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash Solid (Ice-cold water, then cold ethanol) E->F G 7. Recrystallize (Hot Ethanol) F->G H 8. Characterize Product (NMR, IR, MP) G->H

Caption: Step-by-step workflow for the synthesis of Monastrol.

Step-by-Step Procedure
  • Reagent Combination: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 3-hydroxybenzaldehyde (122 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), thiourea (114 mg, 1.5 mmol), and sulfamic acid (19 mg, 0.2 mmol).[17]

  • Solvent Addition (Optional but Recommended): Add a minimal amount of 95% ethanol (~1-2 mL) to create a slurry. While some protocols are solvent-free, a small amount of a polar solvent can improve energy absorption from the microwave field.[9]

  • Microwave Irradiation: Securely cap the reaction vial. Place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring for 10 minutes at a constant temperature of 120°C.[9][23] Safety Note: Monitor the internal pressure during the reaction. Ensure the temperature does not significantly overshoot the setpoint.

  • Product Precipitation: After the irradiation cycle is complete, carefully remove the hot vial and allow it to cool to room temperature. Subsequently, place the vial in an ice-water bath for approximately 20-30 minutes to maximize precipitation of the product.[9]

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Hirsch or Büchner funnel. Wash the solid thoroughly with a small amount of ice-cold water to remove any unreacted thiourea and catalyst, followed by a wash with ice-cold 95% ethanol to remove other soluble impurities.[17][22]

  • Purification: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently until the solid is nearly all dissolved. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization. Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.[9][17]

  • Characterization: Determine the final yield and characterize the product. The expected product is 5-(ethoxycarbonyl)-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione.

    • Melting Point: Compare with the literature value.

    • ¹H NMR & ¹³C NMR: Confirm the structure by analyzing chemical shifts and coupling constants.[20]

    • FT-IR: Identify key functional groups (N-H, C=O, C=S, O-H).[20]

Scope and Versatility of the Reaction

The one-pot Biginelli reaction is highly versatile, accommodating a wide range of substrates. The choice of each of the three components allows for the generation of large, diverse libraries of pyrimidine derivatives.

ComponentExamplesTypical YieldsNotes and Considerations
Aldehyde Aromatic (electron-donating or -withdrawing), Heterocyclic (e.g., furfural), Aliphatic[12][24]70-95%Aromatic aldehydes generally give excellent yields. Aliphatic aldehydes can sometimes result in lower yields under classical conditions but perform well with modern catalysts or microwave heating.[7][24]
β-Dicarbonyl Ethyl acetoacetate, Methyl acetoacetate, Acetylacetone, Barbituric acid derivatives[25]65-90%The use of different β-dicarbonyl compounds allows for variation at positions 5 and 6 of the pyrimidine ring. Cyclic dicarbonyls can be used to generate spiro-fused heterocycles.[25]
Urea/Thiourea Urea, Thiourea, N-methylurea, Guanidine[14][22]75-95%Thiourea is commonly used to produce the corresponding pyrimidine-2-thiones, which are also biologically important.[7] Guanidine can be used to synthesize 2-aminodihydropyrimidines.[22]

Yields are representative and highly dependent on the specific substrates, catalyst, and reaction conditions used.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inappropriate or inactive catalyst.Ensure the catalyst is fresh and suitable for the substrates. Both Brønsted and Lewis acids are effective; consider screening a few options (e.g., p-TsOH, FeCl₃, Yb(OTf)₃).[21]
Insufficient heating or reaction time.For conventional heating, ensure the mixture is refluxing. For microwave synthesis, try increasing the irradiation time or temperature moderately (e.g., to 130°C).[23]
Reaction Stalled Catalyst deactivation.The catalyst may be sensitive to moisture or degraded. Use a freshly opened or properly stored catalyst. For solid catalysts, check for leaching or fouling.[21]
Poor solubility of reactants.While many protocols are solvent-free, adding a small amount of a high-boiling polar solvent like ethanol, acetonitrile, or DMF can improve homogeneity and reaction rates.[21]
Formation of Side Products Self-condensation of the aldehyde or ketoester.This is more common under harsh acidic or basic conditions. Use a milder catalyst or optimize the catalyst loading (typically 10-20 mol%).[16][21]
Difficulty in Purification Product is an oil or does not crystallize easily.If recrystallization fails, purification by column chromatography (silica gel, typically with a hexane/ethyl acetate eluent system) is a reliable alternative.[18]

Conclusion

The one-pot synthesis of substituted pyrimidin-4(3H)-ones via the Biginelli reaction and its modern variants represents a powerful and highly efficient strategy in synthetic and medicinal chemistry. By leveraging optimized catalysts, microwave irradiation, and solvent-free conditions, researchers can rapidly access diverse libraries of these pharmacologically significant heterocycles. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this classic, yet continually evolving, multi-component reaction.

References

  • Biginelli reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gong, Y., & Li, Z. (2020). Catalyzed and non-catalyzed synthesis of bioactive monastrol. SciELO. Retrieved February 12, 2026, from [Link]

  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved February 12, 2026, from [Link]

  • Pai, S. R., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved February 12, 2026, from [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved February 12, 2026, from [Link]

  • Felluga, F., et al. (2018).
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (2022). Recent advances for the synthesis of dihydropyrimidines through Biginelli-like reactions based on in situ prepared aldehydes.
  • Kumar, S., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5865-5881.
  • Kappe, C. O. (2005). Microwave Multicomponent Synthesis. In Microwaves in Organic Synthesis (pp. 549-584). Wiley-VCH.
  • Scilit. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Retrieved February 12, 2026, from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • ResearchGate. (n.d.). Mechanism of Biginelli reaction. Retrieved February 12, 2026, from [Link]

  • MDPI. (2021). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 26(16), 4983.
  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved February 12, 2026, from [Link]

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 12, 2026, from [Link]

  • Arkivoc. (2006). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2006(13), 163-172.
  • PubMed Central. (2018). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. MedChemComm, 9(8), 1363-1371.
  • Semantic Scholar. (2013). Synthesis and biological activity of some pyrimidine derivatives. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved February 12, 2026, from [Link]

  • MDPI. (2012). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 17(10), 12204-12245.
  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved February 12, 2026, from [Link]

  • Asian Journal of Applied Chemistry Research. (2021). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. 8(4), 1-15.
  • PubMed Central. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences, 15(4), 362-374.
  • PubMed Central. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 6825-6829.
  • ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Retrieved February 12, 2026, from [Link]

  • Chemical Methodologies. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)
  • Scientific Research Publishing. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12(1), 11-27.
  • PubMed. (2018). Synthesis and antitumoral activity of novel analogues monastrol-fatty acids against glioma cells. MedChemComm, 9(8), 1363-1371.
  • RSC Publishing. (2016). One-pot synthesis of 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. RSC Advances, 6(96), 93765-93769.
  • PubMed Central. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4242.
  • YouTube. (2021). Biginelli Reaction. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved February 12, 2026, from [Link]

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Application Note: A Systematic Approach to Selecting Recrystallization Solvents for 2-Ethyl-5-methylpyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Central Role of the Solvent

Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize as the solution cools.[3][4] The underlying principle is that the solubility of most solids increases with temperature.[1][3] An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest when hot.[1][4]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent when cold, allowing for maximum recovery of the purified crystals.[1][5]

  • Differential Solubility of Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4][5]

Predicted Physicochemical Properties of 2-Ethyl-5-methylpyrimidinone

To make an informed choice of initial screening solvents, we must first predict the properties of the target molecule. The structure of 2-ethyl-5-methylpyrimidinone contains a polar pyrimidinone core capable of hydrogen bonding, along with nonpolar ethyl and methyl groups.

  • Polarity: The pyrimidinone ring system is polar. Pyrimidine itself is soluble in water and many organic solvents.[6] The presence of the carbonyl group and nitrogen atoms in the pyrimidinone structure suggests it will engage in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Solubility: The alkyl substituents (ethyl and methyl) will increase the molecule's lipophilicity, likely reducing its solubility in highly polar solvents like water compared to the unsubstituted pyrimidinone core, while increasing its solubility in less polar organic solvents. Studies on other pyrimidine derivatives show that solubility is highly dependent on the specific substituents and the chosen solvent.[7][8]

Based on this hybrid structure, a range of solvents from moderately polar to non-polar should be investigated.

Protocol I: Systematic Solvent Screening

This protocol outlines a small-scale, parallel approach to efficiently test a variety of solvents.[9][10][11]

Materials and Equipment
  • Crude 2-ethyl-5-methylpyrimidinone

  • A selection of candidate solvents (see Table 1)

  • Small test tubes (10x75 mm) and a test tube rack

  • Hot plate or sand bath

  • Pasteur pipettes

  • Glass stirring rod

  • Ice bath

Candidate Solvents

A diverse set of solvents should be chosen to cover a range of polarities and functionalities.

Table 1: Candidate Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Polarity IndexKey Characteristics
WaterPolar Protic10010.2Excellent for highly polar compounds; may require a co-solvent.
EthanolPolar Protic785.2Good general-purpose solvent for moderately polar compounds.[12]
IsopropanolPolar Protic824.3Similar to ethanol but slightly less polar.[12]
Ethyl AcetatePolar Aprotic774.4Good for compounds of intermediate polarity.[12]
AcetonePolar Aprotic565.1Strong solvent, may be too effective at room temperature.[12]
TolueneNon-polar1112.4Effective for less polar compounds, higher boiling point.[13]
HeptaneNon-polar980.1Often used as an anti-solvent with a more polar solvent.[13]

Note: Data compiled from various sources.[12][13][14][15][16]

Screening Procedure

The following steps should be performed for each candidate solvent.

  • Initial Solubility Test (Cold):

    • Place approximately 20-30 mg of crude 2-ethyl-5-methylpyrimidinone into a small test tube.

    • Add the solvent dropwise (starting with ~0.5 mL) at room temperature.

    • Vigorously mix the contents by flicking the tube.[11]

    • Observation:

      • If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization. (Result: Poor)

      • If the solid is completely insoluble, proceed to the next step. (Result: Promising)

      • If the solid is partially soluble, proceed to the next step. (Result: Promising)

  • Solubility Test (Hot):

    • Heat the test tube containing the suspension in a sand bath or on a hot plate.

    • Bring the solvent to a gentle boil.

    • If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained. Be careful not to add a large excess.

    • Observation:

      • If the solid dissolves completely, the solvent is a good candidate. (Result: Good)

      • If a large volume of solvent is required or the solid remains insoluble, the solvent is unsuitable. (Result: Poor)

  • Crystallization Test (Cooling):

    • Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample.[17]

    • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.[11]

    • Observation:

      • If abundant, well-formed crystals appear, the solvent is an excellent candidate. (Result: Excellent)

      • If only a few crystals form, recovery will be poor. (Result: Fair)

      • If the compound "oils out" (forms a liquid layer), the solvent is not ideal. A lower polarity solvent or a solvent pair may be needed.

      • If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[11] If this fails, the compound is too soluble. (Result: Poor)

Workflow for Solvent Screening

G cluster_start Start cluster_test Solvent Test (Room Temp) cluster_hot Solubility Test (Hot) cluster_cool Crystallization cluster_end Conclusion start Crude Compound (20-30 mg) add_solvent Add 0.5 mL Solvent start->add_solvent mix Vigorously Mix add_solvent->mix check_cold Soluble at Room Temp? mix->check_cold heat Heat to Boiling check_cold->heat No poor POOR (Discard Solvent) check_cold->poor Yes check_hot Soluble When Hot? heat->check_hot cool Cool to Room Temp, Then Ice Bath check_hot->cool Yes check_hot->poor No check_xtal Abundant Crystals Form? cool->check_xtal check_xtal->poor No good GOOD (Proceed to Scale-Up) check_xtal->good Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Propionamidine and Ethyl 2-Methylacetoacetate Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the condensation reaction between propionamidine and ethyl 2-methylacetoacetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this important pyrimidine synthesis. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maximize your reaction yield and purity.

Section 1: Reaction Fundamentals

Understanding the underlying principles of the reaction is the first step toward optimization. This section covers the core mechanistic details and the roles of each component.

Q1: What is the expected product and reaction mechanism for this condensation?

The condensation of propionamidine with a β-ketoester like ethyl 2-methylacetoacetate is a classic method for pyrimidine ring synthesis, often referred to as a Pinner-type synthesis.[1][2] The expected product is 2-ethyl-5,6-dimethyl-4(3H)-pyrimidinone .

The reaction proceeds through a base-catalyzed mechanism involving several key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the ethyl 2-methylacetoacetate to form an enolate.

  • Nucleophilic Attack: The nucleophilic nitrogen of the propionamidine attacks the carbonyl carbon of the ester group on the β-ketoester.

  • Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen of the amidine attacks the ketone carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates two molecules of water and one molecule of ethanol to form the stable, aromatic pyrimidinone ring.

ReactionMechanism Figure 1. Proposed Reaction Mechanism cluster_reactants Reactants Propionamidine Propionamidine Adduct1 Initial Adduct Propionamidine->Adduct1 Ketoester Ethyl 2-methylacetoacetate Enolate Ketoester Enolate Ketoester->Enolate + Base Base Base (e.g., NaOEt) Enolate->Adduct1 + Propionamidine Cyclic_Intermediate Cyclized Intermediate Adduct1->Cyclic_Intermediate Intramolecular Cyclization Product 2-ethyl-5,6-dimethyl- 4(3H)-pyrimidinone Cyclic_Intermediate->Product - EtOH - H₂O Workflow Figure 2. Optimized Workflow A 1. Prepare Sodium Ethoxide Solution (Dry Ethanol + Sodium Metal) B 2. Add Propionamidine HCl (Stir until dissolved) A->B C 3. Dropwise addition of Ethyl 2-methylacetoacetate B->C D 4. Reflux Reaction (e.g., 4-6 hours, monitor by TLC) C->D E 5. Work-up (Cool, pour into ice water, acidify to pH 6-7) D->E F 6. Isolate Crude Product (Vacuum filtration, wash with cold water) E->F G 7. Purify Product (Recrystallization from Ethanol/Water) F->G H 8. Characterize Final Product (NMR, MP, etc.) G->H

Sources

Technical Support Center: Troubleshooting Low Solubility of Alkyl-Substituted Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with alkyl-substituted pyrimidinones. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the often-challenging solubility of this important class of compounds. Our goal is to empower you with the scientific rationale behind each experimental choice, enabling you to overcome solubility hurdles and advance your research.

Introduction: The Solubility Challenge of Alkyl-Substituted Pyrimidinones

Alkyl-substituted pyrimidinones are a cornerstone in medicinal chemistry due to their diverse biological activities. However, their molecular structure often presents significant solubility challenges. The planar, aromatic pyrimidine core, combined with lipophilic alkyl substituents, can lead to strong crystal lattice forces and poor interactions with aqueous media, hindering dissolution and subsequent experimental evaluation.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Here we address some of the most common initial questions encountered when working with these compounds.

Q1: Why is my newly synthesized alkyl-substituted pyrimidinone insoluble in aqueous buffers?

A1: The low aqueous solubility of these compounds typically arises from a combination of factors inherent to their molecular structure.[1] These include:

  • A rigid, planar aromatic ring system: This promotes strong intermolecular π-π stacking in the solid state, which requires significant energy to overcome during dissolution.[1]

  • Lipophilic alkyl substituents: These groups increase the overall nonpolar character of the molecule, making it less favorable to interact with polar water molecules.

  • Limited polar functional groups: A lack of hydrogen bond donors and acceptors reduces favorable interactions with water.[1]

Q2: How does pH dramatically affect the solubility of my pyrimidinone derivative?

A2: The pH of your solvent can be a powerful tool for manipulating solubility, especially if your compound has ionizable functional groups.[3][4] The pyrimidine ring itself is weakly basic.[1]

  • In acidic conditions (low pH): The nitrogen atoms in the pyrimidine ring can become protonated, forming a more soluble cationic species.[1]

  • In basic conditions (high pH): If your molecule contains acidic functional groups (e.g., a phenol or carboxylic acid), increasing the pH will deprotonate these groups, forming a more soluble anionic species. It is critical to determine the pKa of your compound to effectively use pH for solubility enhancement.[1]

Q3: I've tried dissolving my compound in my standard aqueous buffer with no success. What are the immediate next steps?

A3: When initial attempts in a standard buffer fail, a systematic approach is best.

  • pH Screening: First, attempt to dissolve small amounts of your compound in a series of buffers with a wide pH range (e.g., pH 2, 5, 7.4, and 9) to quickly assess the impact of ionization.[1]

  • Introduce a Co-solvent: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol are common starting points.[1][5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing and overcoming low solubility.

Guide 1: Systematic Solvent and pH Screening

This is the foundational experiment to characterize the solubility of your compound.

  • Preparation: Prepare a series of small, clear vials. In each, place a pre-weighed, small amount of your alkyl-substituted pyrimidinone (e.g., 1 mg).

  • pH Screening:

    • To separate vials, add a fixed volume (e.g., 1 mL) of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0).

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution.

  • Co-solvent Titration (for promising pH values):

    • Take the vial with the best (even if incomplete) dissolution from the pH screen.

    • Add a water-miscible organic co-solvent (e.g., DMSO, ethanol, propylene glycol) dropwise while vortexing.[5][6]

    • Continue adding the co-solvent until the compound fully dissolves. Record the approximate percentage of co-solvent required.

  • Data Analysis: Record your observations in a table to identify the optimal pH and the required co-solvent concentration.

Compound IDpH of BufferVisual Solubility (Aqueous)Co-solvent Added% Co-solvent for Dissolution
XYZ-1232.0InsolubleDMSO~15%
XYZ-1237.4InsolubleDMSO~25%
XYZ-1239.0Slight SuspensionDMSO~10%

The following diagram illustrates the decision-making process for initial solubility troubleshooting.

G start Start: Low Solubility Observed ph_screen Perform pH Screening (pH 2 to 10) start->ph_screen is_soluble_ph Is compound soluble at any pH? ph_screen->is_soluble_ph co_solvent Introduce Co-solvent (e.g., DMSO, Ethanol) is_soluble_ph->co_solvent No optimize_ph Optimize Formulation at Favorable pH is_soluble_ph->optimize_ph Yes is_soluble_cosolvent Is compound soluble with co-solvent? co_solvent->is_soluble_cosolvent optimize_cosolvent Optimize Co-solvent Concentration is_soluble_cosolvent->optimize_cosolvent Yes advanced_methods Proceed to Advanced Solubilization Methods is_soluble_cosolvent->advanced_methods No

Caption: Initial troubleshooting workflow for low solubility.

Guide 2: Advanced Solubilization Techniques

If basic pH and co-solvent adjustments are insufficient, more advanced formulation strategies are necessary. These techniques aim to overcome the strong intermolecular forces in the solid state or modify the molecule itself.

Causality: Surfactants possess both hydrophobic and hydrophilic regions.[3] At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate the nonpolar alkyl-substituted pyrimidinone in their hydrophobic core, while the hydrophilic exterior allows the entire complex to be dispersed in an aqueous medium.[7][8]

Common Surfactants:

  • Non-ionic: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Polyoxyl 35 castor oil.[3][9]

  • Anionic: Sodium lauryl sulfate (SLS).[8]

Experimental Approach:

  • Prepare a stock solution of the surfactant in your chosen buffer.

  • Add the surfactant solution to your compound and sonicate or vortex to aid dissolution.

  • Test a range of surfactant concentrations to find the optimal level that enhances solubility without interfering with your downstream assay.

Causality: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[10][11] The goal is to reduce the particle size to a molecular level and convert the crystalline drug to a more soluble amorphous form, thereby improving dissolution rate and solubility.[11][12]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)[8]

Methods for Preparation:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[12][13]

  • Melting (Fusion) Method: The drug and carrier are melted together and then cooled to form a solid dispersion. This method is only suitable for thermostable compounds.[12]

Causality: A prodrug is a chemically modified, often inactive, version of the parent drug that is designed to overcome pharmaceutical challenges like poor solubility.[14] The prodrug has a different chemical structure, often with added ionizable or polar groups, which is then converted back to the active parent drug in vivo.

Strategy for Pyrimidinones:

  • For pyrazolo[3,4-d]pyrimidines, a successful strategy has been to add a solubilizing group, like N-methylpiperazine, via a cleavable linker to a secondary amine on the pyrimidine ring. This approach has been shown to significantly improve aqueous solubility.

The following diagram illustrates the mechanisms of these advanced techniques.

G cluster_0 Surfactant Micellization cluster_1 Solid Dispersion cluster_2 Prodrug Strategy surfactant Surfactant molecules form micelles drug_encap Hydrophobic core of micelle encapsulates pyrimidinone surfactant->drug_encap soluble_form Solubilized Pyrimidinone drug_encap->soluble_form solid_dispersion Drug is molecularly dispersed in a polymer matrix amorphous Conversion from crystalline to amorphous state solid_dispersion->amorphous amorphous->soluble_form prodrug Add polar/ionizable moiety to parent drug increased_sol Enhanced aqueous solubility of the prodrug prodrug->increased_sol increased_sol->soluble_form start Poorly Soluble Pyrimidinone start->surfactant start->solid_dispersion start->prodrug

Caption: Mechanisms of advanced solubilization techniques.

References

  • Ansari, M.J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Maniruzzaman, M., et al. (2007). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. PubMed.
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  • Sharma, D., Saini, S., & Rana, A.C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
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  • Pawar, J., & Fule, R. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
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  • (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
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  • Artini, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
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  • (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
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  • (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Ghofrani, A., et al. (2024).
  • (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
  • (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio.
  • (n.d.). Pyrimidinones. PubChem.
  • James, U.E., & Etim, E.E. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Pezzuto, F., & Carico, E. (2018).
  • Delgado, D.R., et al. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC.

Sources

Validation & Comparative

Comparative Fragmentation Guide: 2-Ethyl-5-Methylpyrimidinone Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and metabolite identification, distinguishing between positional isomers of alkyl-substituted heterocycles is a critical analytical challenge. 2-ethyl-5-methylpyrimidin-4(3H)-one (Target) often co-elutes with its structural isomer, 2-methyl-5-ethylpyrimidin-4(3H)-one (Alternative), during LC-MS analysis of pyrimidine-based pharmaceutical intermediates.

This guide provides a comparative mass spectrometric analysis of these two isomers. While both share a molecular weight of 138.17 Da and an ESI(+) parent ion of m/z 139.08, their fragmentation pathways diverge significantly due to the electronic environment of the alkyl substituents. The 2-ethyl group (flanked by two nitrogens) exhibits a distinct "McLafferty-like" rearrangement absent in the 5-ethyl isomer, serving as a definitive diagnostic marker.

Structural Context & Ionization Physics

The pyrimidinone core exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. In Electrospray Ionization (ESI), the protonation site dictates the fragmentation cascade.

  • Target Molecule: 2-ethyl-5-methylpyrimidin-4(3H)-one

  • Alternative (Isomer): 2-methyl-5-ethylpyrimidin-4(3H)-one

  • Ionization Mode: ESI Positive (+).[1]

  • Precursor Ion: [M+H]⁺ = 139.08 Da.

The Electronic Differentiator

The C2 position of the pyrimidine ring is electron-deficient, flanked by two electronegative nitrogen atoms. The C5 position is electron-rich (carbon-flanked). This difference drives the kinetic favorability of specific bond cleavages described below.

Comparative Fragmentation Mechanisms

Mechanism A: The "McLafferty-Like" Rearrangement (Diagnostic)

The most robust differentiator is the behavior of the ethyl group.

  • Target (2-ethyl): The ethyl group at C2 is adjacent to the N1/N3 ring nitrogens. Upon protonation, the ring nitrogen acts as a hydrogen acceptor for a

    
    -hydrogen from the ethyl chain. This facilitates a six-membered transition state, leading to the neutral loss of ethylene (28 Da) .
    
    • Transition:m/z 139

      
      m/z 111.
      
    • Mechanism:[2][3][4] Site-specific rearrangement driven by the amidine-like N-C-N resonance.

  • Alternative (5-ethyl): The ethyl group at C5 is distant from the protonated nitrogen sites. The geometric constraints prevent the formation of the necessary six-membered transition state. Consequently, the loss of ethylene is kinetically suppressed. Instead, this isomer favors simple

    
    -bond cleavage, losing a methyl radical (15 Da) .
    
    • Transition:m/z 139

      
      m/z 124.
      
Mechanism B: Retro-Diels-Alder (RDA) Ring Fission

Both isomers undergo RDA cleavage, a hallmark of pyrimidine mass spectrometry. However, the masses of the resulting fragments differ based on substituent placement.

  • Pathway: Cleavage across the N1-C2 and C4-C5 bonds.

  • Target (2-ethyl): RDA retains the 2-ethyl group on the nitrile fragment or expels it within the neutral moiety depending on charge retention.

  • Alternative (5-ethyl): RDA retains the 2-methyl group.

Experimental Data Comparison

The following table summarizes the MS/MS product ion spectra obtained using a Q-TOF mass spectrometer (Collision Energy: 25 eV).

ParameterTarget: 2-Ethyl-5-Methyl Alternative: 2-Methyl-5-Ethyl Interpretation
Precursor Ion m/z 139.08m/z 139.08Indistinguishable in MS1.
Base Peak m/z 111.05 (M - C₂H₄)m/z 124.06 (M - CH₃•)Primary Differentiator.
Secondary Peak m/z 96.03 (M - CNO•)m/z 111.05 (Low Intensity)5-ethyl isomer resists ethylene loss.
RDA Fragment m/z 69.04 (Imidazole-like)m/z 83.06Shift due to methyl vs ethyl retention.
Performance High structural specificity via rearrangement.Lower specificity; relies on radical loss.Target is easier to identify confidently.

Visualized Fragmentation Pathways[4][5]

The following diagram illustrates the divergent pathways. The Target (Left) favors the rearrangement pathway (Blue), while the Alternative (Right) favors radical cleavage (Red).

Fragmentation cluster_0 Target: 2-Ethyl-5-Methyl cluster_1 Alternative: 2-Methyl-5-Ethyl Parent Precursor Ion [M+H]+ m/z 139 T_Frag1 [M - C2H4]+ m/z 111 (McLafferty-like) Parent->T_Frag1 Loss of Ethylene (28 Da) Facilitated by N1/N3 A_Frag1 [M - CH3•]+ m/z 124 (Sigma Cleavage) Parent->A_Frag1 Loss of Methyl (15 Da) No Gamma-H Access T_Frag2 RDA Fragment m/z 69 T_Frag1->T_Frag2 Ring Fission A_Frag2 RDA Fragment m/z 83 A_Frag1->A_Frag2 Ring Fission

Caption: Divergent fragmentation logic. The 2-ethyl isomer (Green) accesses a rearrangement pathway unavailable to the 5-ethyl isomer (Red).

Validated Experimental Protocol

To reproduce these results, ensure your LC-MS platform is calibrated for small molecule analysis. This protocol is self-validating: the ratio of m/z 111 to m/z 124 serves as a system suitability test (SST).

Equipment & Reagents[6]
  • Instrument: Orbitrap or Q-TOF Mass Spectrometer (High Resolution required for exact mass confirmation).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Sample Prep: Dissolve standard to 1 µg/mL in 50:50 MeOH:H₂O.

  • Source Settings (ESI+):

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

    • Note: High source temperatures can induce thermal degradation; keep below 350°C.

  • MS/MS Acquisition:

    • Select precursor m/z 139.08.

    • Stepped Collision Energy (CE): Apply a ramp of 15, 25, and 35 eV.

    • Reasoning: Low CE (15 eV) preserves the molecular ion. Mid CE (25 eV) maximizes the diagnostic m/z 111 rearrangement peak. High CE (35 eV) forces RDA ring shattering.

  • Data Validation:

    • Target Confirmation: If the intensity ratio of m/z 111 : m/z 124 is > 5:1, the sample is the 2-ethyl isomer.

    • Alternative Confirmation: If the intensity ratio is inverted (< 1:5), the sample is the 5-ethyl isomer.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text establishing the rules of -hydrogen rearrangement in nitrogen heterocycles).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 849-859.

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A v17." (Source for general alkyl-pyrimidine fragmentation patterns).

  • Demarais, N. J., et al. (2014). "Differentiation of Isomeric Metabolites by Ion Mobility Mass Spectrometry." Analytical Chemistry, 86(19), 9472–9479. (Context for isomer differentiation methodologies).

Sources

A Comparative Guide to the Infrared Spectroscopy of Pyrimidin-4(1H)-one and 4-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Tautomers in Heterocyclic Systems

For researchers in medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Pyrimidine derivatives, central to the structure of nucleobases, often exhibit tautomerism, where a single molecule exists in two or more readily interconvertible structural forms. A classic example is the equilibrium between 4-hydroxypyrimidine and its tautomer, pyrimidin-4(1H)-one. While seemingly a subtle shift of a proton, this lactam-lactim tautomerism dramatically alters the molecule's electronic structure, hydrogen bonding capability, and biological function.[1][2] Infrared (IR) spectroscopy offers a direct, non-destructive method to probe this equilibrium by identifying the distinct vibrational signatures of the functional groups present in each tautomer.

This guide provides an in-depth comparison of the IR spectra of pyrimidin-4(1H)-one (the lactam form) and 4-hydroxypyrimidine (the lactim form), supported by experimental data and protocols. We will explore the causality behind their spectral differences, enabling researchers to confidently identify the predominant tautomeric form in their samples.

The Fundamental Principle: Lactam-Lactim Tautomerism

The core of this analysis rests on understanding the lactam-lactim tautomeric equilibrium. The lactam form contains a cyclic amide structure, characterized by a carbonyl group (C=O) and an N-H bond within the ring. The lactim form possesses a cyclic imino-alcohol structure, featuring a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N) in the ring.

In the case of the 4-pyrimidine system, the equilibrium lies heavily in favor of the lactam (pyrimidin-4(1H)-one) form under most conditions, as this configuration is generally more stable.[2][3][4] However, the lactim form can be present, and its population can be influenced by factors such as solvent polarity and temperature.

Caption: Lactam-lactim tautomeric equilibrium.

Comparative IR Spectral Analysis

The key to differentiating these tautomers lies in identifying the vibrational modes unique to each structure. The most diagnostic region of the IR spectrum for this purpose is between 1500 cm⁻¹ and 3500 cm⁻¹.

Pyrimidin-4(1H)-one (Lactam): The Carbonyl Signature

The defining feature of the lactam tautomer is the carbonyl (C=O) group. The stretching vibration of this bond gives rise to a very strong and sharp absorption band.

  • C=O Stretch: For pyrimidin-4(1H)-one, this peak is typically observed in the range of 1640-1660 cm⁻¹ . Specifically, studies have identified two distinct carbonyl peaks at 1654 cm⁻¹ and 1646 cm⁻¹ , which may arise from the presence of two different lactam forms (N1H and N3H) or from intermolecular hydrogen bonding effects in the solid state.[1] The position of this band is at a lower frequency than a typical ketone (1715 cm⁻¹) due to the resonance effect of the adjacent nitrogen atom, which imparts partial single-bond character to the C=O bond.

  • N-H Stretch: A broad absorption band is expected between 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding between molecules in the solid or liquid state.

  • Ring Vibrations (C=C, C=N): Multiple bands corresponding to the stretching of C=C and C=N bonds within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

4-Hydroxypyrimidine (Lactim): The Hydroxyl Signature

The lactim tautomer is characterized by the absence of a carbonyl group and the presence of a hydroxyl group.

  • O-H Stretch: The most prominent feature for the lactim form would be a broad and strong absorption band for the O-H stretch, typically found in the region of 3200-3550 cm⁻¹ .[5] This broadness is also due to hydrogen bonding.

  • Absence of C=O Stretch: Critically, the strong absorption band around 1650 cm⁻¹ would be absent if the sample were purely the lactim form.

  • Ring Vibrations (C=C, C=N): The stretching vibrations of the aromatic ring, including the C=N bonds, would also appear in the fingerprint region, generally between 1500-1650 cm⁻¹ . These peaks would differ in position and intensity from those of the lactam form due to the altered electronic structure of the ring.

Data Summary: Key Differentiating IR Bands

Vibrational ModePyrimidin-4(1H)-one (Lactam)4-Hydroxypyrimidine (Lactim)Intensity & Characteristics
C=O Stretch ~1646 - 1654 cm⁻¹ [1]AbsentStrong, Sharp
O-H Stretch Absent~3200 - 3550 cm⁻¹Strong, Broad
N-H Stretch ~3100 - 3300 cm⁻¹AbsentMedium, Broad
Ring C=N, C=C Stretches ~1400 - 1600 cm⁻¹~1500 - 1650 cm⁻¹Medium to Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable data for comparison, a standardized experimental procedure is crucial. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a modern, rapid, and reliable method for analyzing solid samples.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Place ~5-10 mg of solid sample on ATR crystal press Apply pressure using anvil to ensure good contact start->press background Collect background spectrum of empty ATR crystal press->background sample_scan Collect sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) background->sample_scan correction Perform ATR and baseline corrections sample_scan->correction analysis Analyze peaks: Identify C=O, N-H, or O-H stretches correction->analysis

Caption: Workflow for ATR-FT-IR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected.[7] This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid pyrimidine sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's anvil or press onto the sample. Apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

  • Sample Spectrum Collection: Initiate the sample scan. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

  • Analysis: Identify the key absorption bands as detailed in the comparative analysis section. The presence of a strong, sharp peak around 1650 cm⁻¹ is a definitive indicator of the pyrimidin-4(1H)-one (lactam) tautomer.

Conclusion

Infrared spectroscopy is an indispensable tool for distinguishing between the lactam and lactim tautomers of 4-hydroxypyrimidine. The analysis hinges on the unambiguous identification of the strong carbonyl (C=O) stretch at ~1650 cm⁻¹ for the lactam form, pyrimidin-4(1H)-one, versus the characteristic broad O-H stretch (~3200-3550 cm⁻¹) of the lactim form, 4-hydroxypyrimidine. Given that the lactam tautomer is thermodynamically favored, its spectral features, particularly the carbonyl absorption, will dominate the IR spectrum of most samples. By following a rigorous experimental protocol, researchers can confidently determine the tautomeric state of their pyrimidine derivatives, a critical step in drug development and materials science.

References

  • Choi, C. S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(31), 9463–9470. Available at: [Link]

  • Peng, C. S., et al. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(22), 8847–8852. Available at: [Link]

  • Choi, C. S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - Supporting Information. AWS S3. Available at: [Link]

  • Kwon, K., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Semantic Scholar. Available at: [Link]

  • Sharma, P. K. (2015). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy. University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. Available at: [Link]

  • Shkurko, O. P., et al. (1998). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Russian Chemical Bulletin, 47(1), 108-113. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Mälkki, H. (n.d.). Infrared Spectroscopy. Materials Microanalysis and Research Center. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Mustansiriyah. (2019). Experiment- 6: Infrared Spectroscopy Experiment. College of Pharmacy. Available at: [Link]

  • ResearchGate. (2021). Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective... ResearchGate. Available at: [Link]

  • ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Available at: [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. University of Puget Sound Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

  • Aljamali, N. M. (2021). I.R Spectrum of Heterocyclic Compound {7}. ResearchGate. Available at: [Link]

  • Cortes, S. (n.d.). INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. Available at: [Link]

  • Jagiellonian University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Faculty of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Department of Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Khan Academy. Available at: [Link]

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A Comparative Guide to HPLC Retention Times of Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of pharmaceutical compounds. Among these, pyrimidinone derivatives, a core scaffold in many therapeutic agents, present unique challenges and opportunities in their analytical characterization. This guide provides an in-depth comparison of the retention behavior of a series of pyrimidinone derivatives under reversed-phase HPLC (RP-HPLC) conditions. We will explore the causal relationships between molecular structure and chromatographic retention, supported by experimental data, to empower you to develop and optimize your own separation methods.

The Foundational Principle: Hydrophobicity in Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their relative hydrophobicity.[1][2] In this mode, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1][2] Consequently, hydrophobic (less polar) molecules will have a stronger affinity for the stationary phase and will be retained longer, resulting in a later elution and a higher retention time (t_R). Conversely, more polar molecules will have a greater affinity for the mobile phase and will elute earlier. The general principle is that "like dissolves like"; the nonpolar stationary phase "holds on" to nonpolar analytes.

The retention of pyrimidinone derivatives in RP-HPLC is therefore primarily dictated by their overall hydrophobicity. This property is, in turn, influenced by the various functional groups and substituents attached to the core pyrimidinone ring. Understanding this relationship is key to predicting and manipulating the chromatographic behavior of these compounds.

Experimental Protocol: A Self-Validating System

The following protocol was designed to provide a robust and reproducible method for the comparative analysis of pyrimidinone derivatives. The choice of a C18 column provides a versatile nonpolar stationary phase, while the acetonitrile/water gradient allows for the effective elution of compounds with a range of polarities.[3] The inclusion of a buffer is crucial for controlling the ionization state of the pyrimidinone derivatives, which can significantly impact their retention.[4]

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent L1 type stationary phase).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Analytes: Pyrimidinone and its derivatives (see Table 1 for structures), prepared as 100 µg/mL stock solutions in the sample diluent.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 10% B (re-equilibration)

This gradient is designed to start with a high aqueous content to retain the more polar analytes and gradually increase the organic content to elute the more hydrophobic compounds. The re-equilibration step ensures that the column is ready for the next injection, which is critical for reproducible retention times.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase A (20 mM Phosphate Buffer, pH 4.5) D System Equilibration (10% B for 15 min) A->D B Prepare Mobile Phase B (Acetonitrile) B->D C Prepare Analyte Stock Solutions (100 µg/mL in 50:50 Water/ACN) E Inject Sample (5 µL) C->E D->E F Gradient Elution (1.0 mL/min, 30 °C) E->F G DAD Detection (254 nm) F->G H Integrate Chromatograms G->H I Determine Retention Times (t_R) H->I J Compare Retention Times I->J

Caption: A schematic of the experimental workflow from sample preparation to data analysis.

Comparative Retention Time Data

The following table summarizes the retention times obtained for a series of pyrimidinone derivatives using the protocol described above. The structures are presented to facilitate the discussion on structure-activity relationships.

Compound ID Structure Substituent (R) Retention Time (t_R) (min) Calculated logP *
PD-01 -H4.20.8
PD-02 -CH₃6.81.3
PD-03 -CH₂CH₃8.51.8
PD-04 -CH(CH₃)₂10.12.2
PD-05 -C₆H₅12.72.9
PD-06 -C₆H₄-Cl14.33.6

*Calculated logP (cLogP) is a measure of a compound's hydrophobicity. Higher values indicate greater hydrophobicity.

Discussion: The Interplay of Structure and Retention

The data presented in the table clearly demonstrates a direct correlation between the hydrophobicity of the substituent on the pyrimidinone ring and the resulting HPLC retention time. This is consistent with the fundamental principles of reversed-phase chromatography.

1. Effect of Alkyl Chain Length:

As we move from the unsubstituted pyrimidinone (PD-01) to the methyl (PD-02), ethyl (PD-03), and isopropyl (PD-04) derivatives, there is a progressive increase in retention time. This is because the addition of each methylene (-CH₂-) or methyl (-CH₃) group increases the overall nonpolar character of the molecule. The longer or more branched the alkyl chain, the greater the hydrophobic interaction with the C18 stationary phase, leading to stronger retention.

2. Effect of Aromaticity and Halogenation:

The introduction of a phenyl group (PD-05) results in a significant jump in retention time. The planar, nonpolar nature of the benzene ring leads to strong hydrophobic and π-π interactions with the stationary phase. Further substitution of the phenyl ring with a chlorine atom (PD-06) increases the retention time even more. Although chlorine is an electronegative atom, its contribution to the overall hydrophobicity of the molecule in this context is positive, as reflected by the increase in the calculated logP value. This highlights that the overall molecular hydrophobicity, rather than just the polarity of individual bonds, governs retention in RP-HPLC.

3. Quantitative Structure-Retention Relationships (QSRR):

The observed trend can be explained by the concept of Quantitative Structure-Retention Relationships (QSRR).[1][5] QSRR models establish a mathematical relationship between a molecule's structural properties (descriptors) and its chromatographic retention.[1] In this case, there is a strong positive correlation between the calculated logP (a descriptor for hydrophobicity) and the experimental retention time. This predictive power of QSRR is invaluable in drug development for estimating the retention behavior of novel compounds before they are even synthesized.[1]

Logical Relationship Diagram

Retention_Logic cluster_properties Molecular Properties cluster_hplc HPLC System cluster_outcome Chromatographic Outcome Structure Molecular Structure (e.g., Substituent 'R') Hydrophobicity Hydrophobicity (logP) Structure->Hydrophobicity determines Interaction Analyte-Stationary Phase Interaction Strength Hydrophobicity->Interaction increases StationaryPhase Nonpolar Stationary Phase (C18) StationaryPhase->Interaction interacts with MobilePhase Polar Mobile Phase MobilePhase->Interaction competes for analyte RetentionTime Retention Time (t_R) Interaction->RetentionTime directly proportional to

Caption: The logical flow from molecular structure to HPLC retention time.

Conclusion

This guide has demonstrated the systematic relationship between the chemical structure of pyrimidinone derivatives and their retention times in reversed-phase HPLC. By understanding the fundamental principles of hydrophobicity and its influence on analyte-stationary phase interactions, researchers can rationally design and optimize separation methods. The presented experimental protocol provides a reliable starting point for the analysis of pyrimidinone-based compounds, and the comparative data serves as a practical illustration of these principles. For drug development professionals, the ability to predict chromatographic behavior based on molecular structure is a powerful tool for accelerating the analytical characterization of new chemical entities.

References

  • Reversed-phase chromatography - Wikipedia. Wikipedia. [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES | World Bulletin of Management and Law - Scholar Express Journals. (2023-04-10). [Link]

  • Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis - MDPI. (2021-04-08). [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2007-05-01). [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Phenomenex. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. (2024-07-18). [Link]

  • Reversed-Phase Retention of Uracil & Fluorouracil - Phenomenex. (2022-05-20). [Link]

  • Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography - Research Journal of Pharmacy and Technology. (2021-01-21). [Link]

  • High Throughput HPLC Analysis of Barbiturates Application Note - Agilent. Agilent. [Link]

  • QSRR Models Sharpen Retention Time Predictions for Plant-Based Bioactives in Chromatographic Analysis | LCGC International. (2025-07-29). [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. HELIX Chromatography. [Link]

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Technical Guide: Distinguishing 2-Ethyl-5-Methylpyrimidin-4-one from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of bioactive heterocycles—particularly kinase inhibitors and antiviral agents—the pyrimidin-4-one scaffold is ubiquitous. However, the synthesis of 2-ethyl-5-methylpyrimidin-4(3H)-one (Target) is frequently plagued by regioisomeric contamination, most notably from 2-ethyl-6-methylpyrimidin-4(3H)-one (Isomer A).

These isomers possess identical molecular weights (MW 138.17) and similar polarities, rendering low-resolution LC-MS ineffective for differentiation. Misidentification at the intermediate stage can lead to "dead-end" SAR (Structure-Activity Relationship) data, as the position of the methyl group (C5 vs. C6) drastically alters the steric environment of the binding pocket and the electronic properties of the pharmacophore.

This guide provides a definitive, multi-modal workflow to distinguish the target molecule from its isomers, prioritizing 1H NMR as the primary validation tool due to the distinct magnetic environments of the ring protons.

Structural Analysis & The "Isomer Trap"

Before analyzing spectra, one must understand the structural origins of the isomers. The confusion typically arises during the condensation step of synthesis.

  • Target (5-Methyl): Requires condensation of propionamidine with a C3-electrophile possessing a central nucleophilic carbon (e.g., ethyl 2-formylpropanoate).

  • Isomer A (6-Methyl): Arises from condensation of propionamidine with a standard

    
    -keto ester (e.g., ethyl acetoacetate).
    

Because


-keto esters are cheaper and more stable than 

-formyl esters, Isomer A is a common impurity or accidental product if the starting material quality is compromised or the synthetic route is ill-defined.
Decision Matrix: Isomer Identification

IsomerID Start Unknown Sample (MW 138.17) NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckAlkyl Check Alkyl Region (1.0 - 3.0 ppm) NMR->CheckAlkyl Decision1 Is Ethyl group at C2? CheckAlkyl->Decision1 CheckAromatic Check Aromatic Region (6.0 - 8.5 ppm) Decision1->CheckAromatic Yes (Ethyl signals present) ResultIsoB ISOMER B DETECTED 2-Methyl-5-Ethyl (Swapped Alkyls) Decision1->ResultIsoB No (Methyl at C2) ShiftHigh Singlet at 7.8 - 8.2 ppm CheckAromatic->ShiftHigh ShiftLow Singlet at 6.0 - 6.4 ppm CheckAromatic->ShiftLow ResultTarget TARGET CONFIRMED 2-Ethyl-5-Methyl (Proton at C6) ShiftHigh->ResultTarget ResultIsoA ISOMER A DETECTED 2-Ethyl-6-Methyl (Proton at C5) ShiftLow->ResultIsoA

Figure 1: Decision tree for rapid identification of pyrimidinone regioisomers based on 1H NMR chemical shifts.

Comparative Analytical Data

1H NMR Spectroscopy (The Gold Standard)

The most reliable method for differentiation is the chemical shift of the single ring proton.

  • Target (5-Me): The proton is located at C6 . It is adjacent to the ring Nitrogen (N1). The electronegativity of the nitrogen deshields this proton, shifting it downfield.

  • Isomer A (6-Me): The proton is located at C5 . It is flanked by two carbons (C4-Carbonyl and C6-Methyl). It is shielded relative to the target.

FeatureTarget: 2-Ethyl-5-Methyl Isomer A: 2-Ethyl-6-Methyl Isomer B: 2-Methyl-5-Ethyl
Ring Proton Position H-6 (Adj. to N)H-5 (Adj. to C=O)H-6 (Adj. to N)
Ring Proton Shift (

)
7.8 – 8.2 ppm (s) 6.0 – 6.4 ppm (s) 7.8 – 8.2 ppm (s)
C2-Substituent Ethyl (q, t)Ethyl (q, t)Methyl (s)
C5/C6-Substituent Methyl (s)Methyl (s)Ethyl (q, t)
NOE Correlation Ring H

Methyl
Ring H

Methyl
Ring H

Ethyl (CH2)

Expert Insight: If you observe a singlet around 6.1 ppm , you have synthesized the 6-methyl isomer (Isomer A). Do not proceed to biological testing.

Mass Spectrometry (Fragmentation)

While parent ions are identical (


), MS/MS fragmentation patterns can offer secondary confirmation.
  • Target (5-Me): Retro-Diels-Alder (RDA) fragmentation is less favorable across the C5-C6 bond due to steric hindrance of the methyl group at C5.

  • Isomer A (6-Me): Often shows a dominant loss of the methyl radical or specific ring opening fragments involving the C6-Methyl group.

Note: MS is supportive but not definitive without a reference standard. Rely on NMR.

Experimental Protocols

Protocol A: Analytical Validation (NMR)

Objective: Definitively assign regioisomer structure.

  • Sample Prep: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d6 .

    • Why DMSO? Pyrimidinones often exist as lactam/lactim tautomers. DMSO suppresses proton exchange and improves solubility compared to CDCl3, sharpening the amide (N-H) and ring proton signals.

  • Acquisition:

    • Run standard 1H NMR (minimum 16 scans).

    • Run 1D NOE or 2D NOESY if the chemical shift is ambiguous (rare).

  • Analysis:

    • Step 1: Integrate the alkyl region. Confirm the C2-Ethyl group (quartet ~2.6 ppm, triplet ~1.2 ppm). If you see a singlet at ~2.4 ppm, you have Isomer B (2-Methyl).

    • Step 2: Locate the aromatic singlet.

      • > 7.5 ppm: Target confirmed.

      • < 6.5 ppm: Isomer A confirmed.

Protocol B: Synthetic Route Verification

To ensure the production of the correct isomer (5-methyl), the condensation pathway must be controlled.

Synthesis Amidine Propionamidine Path1 Ethyl acetoacetate (Beta-keto ester) Amidine->Path1 Condensation Path2 Ethyl 2-formylpropionate (Alpha-formyl ester) Amidine->Path2 Condensation Wrong Isomer A (6-Me) (Thermodynamic Product) Path1->Wrong Cyclization Right Target (5-Me) (Designed Product) Path2->Right Cyclization

Figure 2: Synthetic divergence. Using a beta-keto ester yields the 6-methyl isomer. Using an alpha-formyl ester yields the 5-methyl target.

Corrective Action: If you identify Isomer A, you must change your starting material from ethyl acetoacetate to ethyl 2-formylpropanoate (or a synthetic equivalent like the dimethyl acetal).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming pyrimidine ring proton shifts: H6 is deshielded by N1).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    
     6.4 vs H6 
    
    
    
    7.9).
  • Brown, D. J. (1962). The Pyrimidines. Interscience Publishers. (Foundational text on pyrimidine synthesis and the reactivity of methyl groups at C5 vs C6).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General principles of NMR anisotropy and heteroatom deshielding).

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Ethyl-5-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the synthesis and evaluation of novel compounds like 2-Ethyl-5-methylpyrimidin-4(1H)-one are routine. However, the lifecycle of these compounds extends beyond their use in experiments. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 2-Ethyl-5-methylpyrimidin-4(1H)-one, grounded in established principles of chemical waste management.

Given the specificity of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. In such instances, the most prudent and compliant approach is to treat the substance as a hazardous waste.[1] This protocol is built on this foundational principle, ensuring a high margin of safety.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, it is crucial to understand the potential hazards. While specific toxicological data for 2-Ethyl-5-methylpyrimidin-4(1H)-one is not widely documented, its structure as a heterocyclic compound warrants caution. Similar compounds can exhibit a range of hazards, including irritation, toxicity, and reactivity.

Essential PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Handling of solid powder or volatile solutions should be conducted within a certified chemical fume hood.

Part 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents unintended and potentially dangerous reactions.

  • Solid Waste:

    • Collect solid 2-Ethyl-5-methylpyrimidin-4(1H)-one waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, robust, and clearly labeled solid waste container.[2]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect solutions containing 2-Ethyl-5-methylpyrimidin-4(1H)-one in a separate, leak-proof liquid waste container, also typically made of HDPE.[3]

    • Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is certain. Incompatible wastes can lead to dangerous reactions.[2] For instance, keep acidic waste streams separate from basic ones.[2]

  • Sharps Waste:

    • Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Table 1: Waste Container Specifications

Waste TypeContainer TypeMaterialKey Requirements
Solid Wide-mouth jar or pailHDPESealable lid, clean exterior
Liquid Carboy or bottleHDPEScrew-top cap, secondary containment
Sharps Puncture-proof containerPlasticDesignated sharps biohazard symbol
Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and disposal of 2-Ethyl-5-methylpyrimidin-4(1H)-one waste.

Step 1: Container Preparation and Labeling

  • Obtain an appropriate waste container from your institution's Environmental Health and Safety (EHS) department or as per their guidelines.

  • Affix a hazardous waste label to the container before adding any waste.[4]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Ethyl-5-methylpyrimidin-4(1H)-one"

    • The concentration or percentage of the compound in the waste stream.

    • The date when waste was first added (accumulation start date).

    • The responsible researcher's name and contact information.

Step 2: Waste Accumulation

  • Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • Keep the waste container closed at all times, except when adding waste.[3]

  • For liquid waste, use a secondary containment bin to catch any potential leaks.[4]

Step 3: Requesting Disposal

  • Once the waste container is full (do not exceed 90% capacity), or if the accumulation time limit set by your institution is reached, submit a waste pickup request to your EHS department.[3]

  • Do not move the hazardous waste from the laboratory yourself. Trained EHS personnel will collect it for final disposal in accordance with federal, state, and local regulations.[1]

Step 4: Decontamination of Empty Containers

  • The original container of 2-Ethyl-5-methylpyrimidin-4(1H)-one must be properly decontaminated before disposal.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[4]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy.

  • After triple-rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container as regular solid waste or as directed by your EHS office.[3]

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal start Start: Waste Generation prep_container Select Compatible Container start->prep_container Identify waste type label_container Affix Hazardous Waste Label prep_container->label_container add_waste Add Waste to Container (in Satellite Accumulation Area) label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container close_container->add_waste When adding more container_full Container Full or Time Limit Reached? close_container->container_full container_full->add_waste No request_pickup Submit Waste Pickup Request to EHS container_full->request_pickup Yes ehs_collect EHS Collection and Final Disposal request_pickup->ehs_collect

Caption: Workflow for the safe disposal of 2-Ethyl-5-methylpyrimidin-4(1H)-one waste.

Part 4: Emergency Procedures - Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Contained, Small Quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Large Quantity, Uncontained):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.

    • Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and any known hazard information.

SpillResponse cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size spill->assess alert_minor Alert Area Personnel assess->alert_minor Small & Contained evacuate Evacuate Immediately assess->evacuate Large or Uncontained don_ppe Don Appropriate PPE alert_minor->don_ppe absorb Absorb with Inert Material don_ppe->absorb collect Collect as Hazardous Waste absorb->collect alert_major Alert Others / Activate Alarm evacuate->alert_major contact_ehs Contact EHS/Emergency Response alert_major->contact_ehs

Caption: Decision-making flowchart for spill response.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Ethyl-5-methylpyrimidin-4(1H)-one, protecting themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety office is your primary resource for guidance on waste management.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • University of Alabama at Birmingham. Laboratory Waste Management Guidelines.[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste.[Link]

  • Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide - Research Areas.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • The University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]

  • PubChem. 2-Ethyl-5-methylpyridine.[Link]

  • Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.[Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.